Orphenadrine Citrate

Catalog No.
S573470
CAS No.
4682-36-4
M.F
C24H31NO8
M. Wt
461.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Orphenadrine Citrate

CAS Number

4682-36-4

Product Name

Orphenadrine Citrate

IUPAC Name

N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C24H31NO8

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C18H23NO.C6H8O7/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-12,18H,13-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

MMMNTDFSPSQXJP-UHFFFAOYSA-N

SMILES

Array

solubility

>69.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Citrate, Norflex Orphenadrine, Citrate, Orphenadrine, Disipal, Hydrochloride, Orphenadrine, Lysantin, Mefenamine, Mefenamine, Sodium, Mephenamine, Methyldiphenylhydramine, Norflex, Norflex Orphenadrine Citrate, Orphenadrine, Orphenadrine Citrate, Orphenadrine Citrate, Norflex, Orphenadrine Hydrochloride, Sodium Mefenamine

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

The exact mass of the compound Orphenadrine citrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >69.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757238. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Orphenadrine Citrate (CAS 4682-36-4) is a highly lipophilic (LogP ~3.8), centrally acting skeletal muscle relaxant and anticholinergic agent widely procured for sustained-release and combination analgesic formulations [3]. Unlike its immediate-release counterparts, the citrate salt is specifically engineered to support prolonged pharmacokinetic profiles with an elimination half-life of 14 to 25 hours[1]. From a manufacturability standpoint, it presents as a white crystalline powder with a stable polymorphic profile and a distinct melting point of approximately 134–138 °C [2]. Its specific solubility profile—sparingly soluble in neutral water (1 in 70) but highly responsive to formulation solvents—and its basic pKa of 8.8 dictate precise excipient selection, making it a highly specialized API for advanced oral matrices and targeted topical hydrogels [2].

Procuring Orphenadrine Hydrochloride as a generic substitute for Orphenadrine Citrate fundamentally compromises formulation integrity and therapeutic intent. While both share the same active ethanolamine derivative, the hydrochloride salt is optimized for immediate-release applications, such as Parkinson's disease management, requiring frequent divided dosing of up to 400 mg daily [1]. In contrast, the citrate salt's specific solubility profile and longer effective duration make it the mandatory choice for twice-daily (BID) extended-release musculoskeletal formulations and injectable solutions[2]. Attempting to substitute the HCl salt into a citrate-optimized sustained-release matrix or a paracetamol-combination tablet will result in altered release kinetics and the need for complete chromatographic method redevelopment due to differing ion-pairing behaviors and retention times [3].

Solid-State Stability and Polymorphic Predictability

Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) confirm that Orphenadrine Citrate maintains a highly stable, single polymorphic form during crystallization. It exhibits a sharp, singular melting endotherm at 139.27 °C with a fusion enthalpy of -129.51 J/g[1]. In contrast, related in-class antihistaminic salts like carbinoxamine maleate display significant polymorphic variability with multiple melting peaks ranging from 119.98 °C to 122.54 °C [1].

Evidence DimensionMelting point and polymorphic stability
Target Compound DataSingle peak at 139.27 °C, Enthalpy -129.51 J/g
Comparator Or BaselineCarbinoxamine maleate (Multiple peaks, 119.98 °C to 122.54 °C)
Quantified DifferenceComplete absence of secondary polymorphic transitions in the citrate salt.
ConditionsDSC thermal analysis of recrystallized solid-state APIs.

Ensures predictable batch-to-batch manufacturability and prevents phase transitions during high-shear milling or tablet compression.

Chromatographic Retention Disparity in Co-Formulations

In QA/QC workflows for combination analgesics, Orphenadrine Citrate exhibits excessively strong retention on standard C18 stationary phases due to its high lipophilicity (LogP 3.8) and non-polar basic nature (pKa 8.8). When co-formulated with Paracetamol (LogP 0.5, pKa 9.2–9.5), this extreme polarity gap prevents simultaneous elution on standard columns, necessitating the procurement and use of chemically bound phenyl-phase columns to achieve baseline resolution and acceptable run times[1].

Evidence DimensionLipophilicity (LogP) and chromatographic retention
Target Compound DataLogP 3.8, basic pKa 8.8
Comparator Or BaselineParacetamol (LogP 0.5, weak acid pKa 9.2–9.5)
Quantified Difference3.3 LogP unit difference requiring specialized phenyl stationary phases.
ConditionsIsocratic RP-HPLC method development for combination tablet formulations.

Forces QA/QC laboratories to procure specific phenyl-phase HPLC columns to validate combination drug products.

Topical Hydrogel Release Kinetics via Polymer Selection

When formulated into topical hydrogels to bypass systemic anticholinergic side effects, the release of Orphenadrine Citrate is highly dependent on the gelling agent. Formulations utilizing 1.5% w/w Xanthan gum achieve a 98.3% cumulative drug release within 90 minutes, significantly outperforming Carboxymethyl Cellulose (CMC) and HPMC K40, which only achieve 70% and 62.6% release, respectively, over the same timeframe[1].

Evidence DimensionIn-vitro drug release at 90 minutes
Target Compound Data1.5% w/w Xanthan gum hydrogel (98.3% release)
Comparator Or Baseline3% w/w HPMC K40 hydrogel (62.6% release)
Quantified Difference35.7% absolute increase in API release rate.
ConditionsIn-vitro topical hydrogel dissolution assay at skin pH (6.7-7.1).

Guides formulators to select Xanthan gum over standard HPMC when procuring excipients for Orphenadrine Citrate topical products.

Extended-Release Musculoskeletal Analgesic Tablets

Due to its stable polymorphic profile (melting point 139.27 °C) and prolonged elimination half-life (14–25 hours), Orphenadrine Citrate is the preferred API for twice-daily extended-release oral matrices [1]. It is specifically selected over the hydrochloride salt to ensure sustained plasma levels for acute musculoskeletal pain, avoiding the need for frequent divided dosing.

Synergistic Co-Formulations with Paracetamol

Orphenadrine Citrate is heavily procured for combination therapies with paracetamol to achieve a supra-additive pharmacological effect for moderate acute pain [2]. Because of the extreme LogP difference between the two APIs (3.8 vs. 0.5), manufacturers must implement specialized phenyl-phase RP-HPLC methods for batch release and stability testing, moving away from standard C18 protocols.

Localized Topical Hydrogels for Myofascial Pain

To mitigate systemic anticholinergic side effects (e.g., dry mouth, palpitations), Orphenadrine Citrate is increasingly formulated into localized topical hydrogels. Formulators utilize its specific solubility parameters (1 in 70 in water) and pair it with 1.5% w/w Xanthan gum matrices to achieve near-complete (98.3%) drug release within 90 minutes, providing rapid, targeted relief for focal muscle spasms [3].

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

461.20496695 Da

Monoisotopic Mass

461.20496695 Da

Heavy Atom Count

33

UNII

X0A40N8I4S

Related CAS

83-98-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 39 of 40 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

4682-36-4

Wikipedia

Orphenadrine citrate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

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